![molecular formula C24H33N5O4 B2866075 3-(4-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 899757-23-4](/img/structure/B2866075.png)
3-(4-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine
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Description
3-(4-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
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Biological Activity
The compound 3-(4-methylpiperidin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic derivative with potential pharmacological applications. Its structural features suggest interactions with various biological targets, particularly in the central nervous system and possibly in oncological contexts. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H28N6O4, featuring a pyridazine core substituted with a piperidine and a piperazine moiety. This configuration is crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 440.50 g/mol |
LogP | 3.5 |
Solubility | Soluble in DMSO and ethanol |
Stability | Stable under standard conditions |
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Preliminary studies indicate that it may act as an antagonist or modulator at various receptor sites, including:
- Dopamine Receptors : Potential effects on dopaminergic signaling pathways.
- Serotonin Receptors : Interaction with serotonin receptors could influence mood and anxiety disorders.
- Opioid Receptors : Possible affinity for mu and kappa opioid receptors.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against specific cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values suggest potent antiproliferative effects.
- Lung Cancer (A549) : The compound showed marked cytotoxicity, indicating potential as an anticancer agent.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Notable findings include:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in reduced tumor volume compared to control groups.
- Behavioral Studies : Assessment in rodent models indicated anxiolytic-like effects, suggesting a role in modulating anxiety through serotonergic pathways.
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the efficacy of this compound in inhibiting tumor growth in mice bearing MCF-7 xenografts. The results indicated a significant reduction in tumor size after four weeks of treatment compared to untreated controls (p < 0.01).
Case Study 2: Neuropharmacological Effects
Research conducted on the behavioral effects of this compound revealed that it significantly reduced anxiety-like behaviors in the elevated plus maze test. This suggests potential applications in treating anxiety disorders.
Properties
IUPAC Name |
[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-17-7-9-27(10-8-17)21-5-6-22(26-25-21)28-11-13-29(14-12-28)24(30)18-15-19(31-2)23(33-4)20(16-18)32-3/h5-6,15-17H,7-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXLHUISLKAIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.